molecular formula C10H8ClNO B6141917 3-(chloromethyl)-1,2-dihydroquinolin-2-one CAS No. 90097-51-1

3-(chloromethyl)-1,2-dihydroquinolin-2-one

Cat. No.: B6141917
CAS No.: 90097-51-1
M. Wt: 193.63 g/mol
InChI Key: KLQZGMXIVAVSIE-UHFFFAOYSA-N
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Description

3-(chloromethyl)-1,2-dihydroquinolin-2-one is an organic compound that belongs to the class of quinolinones. Quinolinones are heterocyclic compounds containing a quinoline ring system fused with a ketone. The presence of a chloromethyl group at the 3-position of the quinolinone ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1,2-dihydroquinolin-2-one typically involves the chloromethylation of 1,2-dihydroquinolin-2-one. This can be achieved through the reaction of 1,2-dihydroquinolin-2-one with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure the complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of phase-transfer catalysts can also enhance the efficiency of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1,2-dihydroquinolin-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction Reactions: Reduction of the ketone group can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of azido, thiocyanato, and methoxy derivatives.

    Oxidation Reactions: Formation of quinolinone derivatives with hydroxyl or carboxyl groups.

    Reduction Reactions: Formation of dihydroquinoline derivatives.

Scientific Research Applications

3-(chloromethyl)-1,2-dihydroquinolin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(bromomethyl)-1,2-dihydroquinolin-2-one
  • 3-(iodomethyl)-1,2-dihydroquinolin-2-one
  • 3-(methyl)-1,2-dihydroquinolin-2-one

Uniqueness

3-(chloromethyl)-1,2-dihydroquinolin-2-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The chloromethyl group is more reactive than the bromomethyl and iodomethyl groups, making it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

3-(chloromethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQZGMXIVAVSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90097-51-1
Record name 3-(chloromethyl)-1,2-dihydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2.8 Grams of 2-chloro-3-chloromethylquinoline was dissolved in 30 ml of acetic acid and the solution was refluxed for 2 hours. The reaction mixture was poured into water and the crystals precipitated were collected by filtration, and were recrystallized from methanol to obtain 2.1 g of 3-chloromethylcarbostyril in the form of colorless needle-like crystals.
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Synthesis routes and methods II

Procedure details

3 Grams of 3-hydroxymethylcarbostyril was suspended in 100 ml of chloroform, then a solution containing 2 g of thinyl chloride in 20 ml of chloroform was added dropwise thereto at a room temperature with stirring condition. The reaction mixture was further sitrred at a room temperature for 1 hour. The reaction mixture was concentrated under a reduced pressure, and the residue obtained was recrystallized from methanol to obtain 2.9 g of 3-chloromethylcarbostyril in the form of colorless needle-like crystals.
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